See also: Chloroquine (has active moiety).
Chloroquine hydrochloride
CAS No.: 3545-67-3
Cat. No.: VC21345644
Molecular Formula: C18H28Cl3N3
Molecular Weight: 392.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 3545-67-3 |
---|---|
Molecular Formula | C18H28Cl3N3 |
Molecular Weight | 392.8 g/mol |
IUPAC Name | 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride |
Standard InChI | InChI=1S/C18H26ClN3.2ClH/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;;/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1H |
Standard InChI Key | PCFGECQRSMVKCC-UHFFFAOYSA-N |
SMILES | CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl.Cl |
Canonical SMILES | CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl.Cl |
Chemical Structure and Properties
Chloroquine hydrochloride is chemically represented as C18H28Cl3N3 with a molecular weight of 392.8 g/mol. It is the hydrochloride salt of the parent compound chloroquine . The molecular structure includes a quinoline core with a side chain containing tertiary amino groups, which become protonated in acidic environments – a characteristic crucial to its mechanism of action.
Table 1: Chemical Properties of Chloroquine Hydrochloride
Property | Description |
---|---|
Chemical Name | Chloroquine dihydrochloride |
Molecular Formula | C18H28Cl3N3 |
Molecular Weight | 392.8 g/mol |
Synonyms | Chloroquine HCl, Aralen hydrochloride |
Parent Compound | Chloroquine (CID 2719) |
Physical Form | Crystalline solid |
Solubility | Highly soluble in water |
Pharmacology
Pharmacokinetics and Metabolism
Chloroquine hydrochloride demonstrates complex pharmacokinetic properties that contribute to its clinical efficacy and potential toxicity. The compound has an exceptionally long half-life of 20-60 days, resulting in prolonged therapeutic effects after discontinuation .
Table 2: Pharmacokinetic Properties of Chloroquine Hydrochloride
Parameter | Value |
---|---|
Volume of Distribution | 200-800 L/kg |
Protein Binding | 46-74% to plasma proteins |
Metabolism | Primary: CYP2C8 and CYP3A4 |
Secondary: CYP3A5, CYP2D6, CYP1A1 | |
Half-life | 20-60 days |
Primary Metabolite | N-desethylchloroquine |
Secondary Metabolites | N-bidesethylchloroquine, 7-chloro-4-aminoquinoline |
The metabolism of chloroquine hydrochloride occurs primarily through N-dealkylation by hepatic cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4, producing N-desethylchloroquine as the principal metabolite . This primary metabolite can undergo further N-dealkylation to produce N-bidesethylchloroquine, which is subsequently converted to 7-chloro-4-aminoquinoline.
Medical Applications
Antimalarial Applications
Chloroquine hydrochloride is primarily recognized for its efficacy against malaria. It is specifically effective against susceptible strains of several Plasmodium species including P. vivax, P. ovale, P. malariae, and certain strains of P. falciparum . The drug's ability to concentrate in parasitized erythrocytes makes it particularly effective for these applications.
Non-Malarial Therapeutic Applications
Beyond its antimalarial properties, chloroquine hydrochloride has demonstrated efficacy in treating various conditions:
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Extraintestinal amebiasis: Effective against liver infections caused by amoebic parasites
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Autoimmune disorders: Used in treating inflammatory rheumatic diseases such as:
These applications leverage chloroquine's immunomodulatory and anti-inflammatory properties, which are believed to result from its effects on lysosomal activity and cytokine production.
System | Adverse Effects |
---|---|
Gastrointestinal | Nausea, diarrhea, abdominal cramps, anorexia |
Dermatological | Rash, pruritus, alopecia |
Neurological | Headache, dizziness |
Psychiatric | Changes in behavior, mood alterations |
Sensory | Tinnitus (ringing in the ears) |
These effects are typically dose-dependent and often resolve with dose reduction or after discontinuation of therapy .
Serious Adverse Effects
More serious adverse effects can occur with long-term use or at higher doses:
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Ocular toxicity: Retinopathy, visual field defects, and corneal opacities may develop with cumulative doses exceeding 100 grams
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Cardiac effects: QT interval prolongation, ventricular fibrillation, and ventricular tachycardia, particularly when used in combination with other medications that affect cardiac conduction
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Hematological effects: Can precipitate hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency
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Neuromuscular effects: Muscle weakness, neuropathy, and myopathy with long-term use
Monitoring for these adverse effects is essential, particularly with prolonged therapy. Routine ophthalmological examinations are recommended for patients on long-term chloroquine treatment to detect early signs of retinopathy .
Current Status and Regulatory Position
Chloroquine hydrochloride remains an approved medication for specific indications, primarily malaria treatment and certain inflammatory conditions. It is available only with a doctor's prescription, reflecting its potential for serious adverse effects and the need for appropriate medical supervision .
Regulatory agencies worldwide continue to monitor the safety profile of chloroquine hydrochloride and update guidance based on emerging evidence. Current recommendations emphasize:
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Appropriate patient selection based on clinical indications
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Proper dosing and duration of therapy
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Regular monitoring for adverse effects
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Awareness of potential drug interactions
The drug remains a valuable therapeutic option when used appropriately for its established indications, but caution is warranted regarding off-label applications without strong supporting evidence.
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